

Spectroscopic Data for 4-Cyclopropyl-2-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyclopropyl-2-fluoroaniline

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-Cyclopropyl-2-fluoroaniline** (CAS 893739-89-4). Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-Cyclopropyl-2-fluoroaniline**. These predictions are based on established principles of spectroscopy and analysis of analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 6.8 - 7.0	m	1H	-	Aromatic CH
~ 6.6 - 6.8	m	2H	-	Aromatic CH
~ 3.6 (broad s)	s	2H	-	NH ₂
~ 1.7 - 1.9	m	1H	-	Cyclopropyl CH
~ 0.8 - 1.0	m	2H	-	Cyclopropyl CH ₂
~ 0.5 - 0.7	m	2H	-	Cyclopropyl CH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 153 (d, J ≈ 240 Hz)	C-F
~ 138 - 141	C-NH ₂
~ 125 - 128	Aromatic CH
~ 120 - 123	Aromatic C-Cyclopropyl
~ 118 - 121 (d, J ≈ 20 Hz)	Aromatic CH
~ 115 - 118 (d, J ≈ 5 Hz)	Aromatic CH
~ 10 - 15	Cyclopropyl CH
~ 5 - 10	Cyclopropyl CH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp (doublet)	N-H Stretch (primary amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 3000	Medium	Cyclopropyl C-H Stretch
~ 1620	Strong	N-H Bend
~ 1500	Strong	Aromatic C=C Stretch
~ 1250	Strong	C-F Stretch
~ 1020	Medium	Cyclopropyl Ring Vibration

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
151	High	[M] ⁺ (Molecular Ion)
136	Medium	[M - NH] ⁺
122	Medium	[M - C ₂ H ₅] ⁺
110	High	[M - C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of **4-Cyclopropyl-2-fluoroaniline** should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[\[1\]](#)

2.1.2. ^1H NMR Acquisition: A standard one-pulse sequence is typically used. For a 500 MHz spectrometer, key parameters would include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[2] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

2.1.3. ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance sensitivity.[3] Key parameters on a 125 MHz spectrometer would include a spectral width of around 250 ppm, a relaxation delay of 2-5 seconds (longer delays may be needed for quaternary carbons), and an acquisition time of 1-2 seconds.[2][4]

FT-IR Spectroscopy

2.2.1. Sample Preparation (Thin Film Method): A small amount of the solid sample (if applicable) is dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[5][6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

2.2.2. Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.[6] The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . [7]

Mass Spectrometry

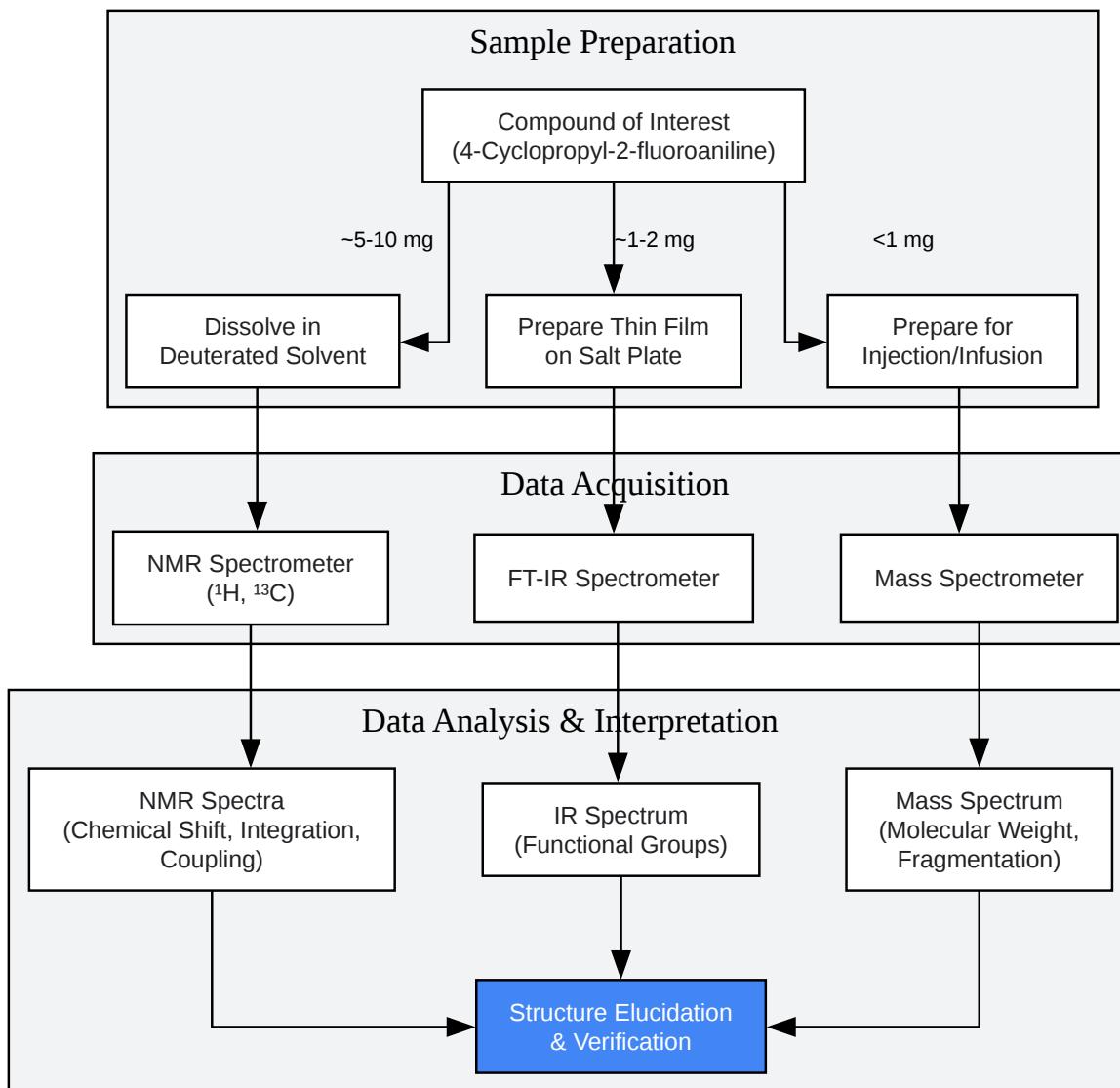
2.3.1. Sample Introduction: For a volatile compound like **4-Cyclopropyl-2-fluoroaniline**, direct insertion or gas chromatography (GC) can be used to introduce the sample into the ionization source of the mass spectrometer.

2.3.2. Ionization (Electron Ionization - EI): In the ionization source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$) and various fragment ions.[8][9]

2.3.3. Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or magnetic sector). [8] A detector then records the abundance of each ion.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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